molecular formula C9H14O3 B8782231 Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B8782231
M. Wt: 170.21 g/mol
InChI Key: ALEAMASTTOYSRW-UHFFFAOYSA-N
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Patent
US09434700B2

Procedure details

A mixture of Racemate-ethyl 7-oxa-bicyclo[4.1.0]heptane-3-carboxylate (24.0 g, 140 mmol), ammonium chloride (13.6 g, 210 mmol) and sodium azide (13.7 g, 210 mmol) in N,N-dimethylformamide (120 mL) was stirred at 76° C. for 13 hours. After any insoluble matter was collected by filtration, the filtrate was concentrated under reduced pressure while not allowing the solvent to evaporate to dryness. The residue was combined with the solid matter collected by the previous filtration, and the thus-obtained mixture was dissolved in water (500 mL). The solution was extracted with ethyl acetate (500 mL). The extract was washed with water (500 mL×5) and saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the tile compound (28 g, crude) as an yellow oil. MS (ES+) C9H15N3O3 requires: 213, found: 214 [M+H]+, 236 [M+Na]+.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
ethyl 3-azido-4-hydroxycyclohexanecarboxylate

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:6]1[CH2:5][CH2:4][CH:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2]2.[Cl-].[NH4+].[N-:15]=[N+:16]=[N-:17].[Na+]>CN(C)C=O>[N:15]([CH:1]1[CH:6]([OH:7])[CH2:5][CH2:4][CH:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2]1)=[N+:16]=[N-:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C12CC(CCC2O1)C(=O)OCC
Name
Quantity
13.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
13.7 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
76 °C
Stirring
Type
CUSTOM
Details
was stirred at 76° C. for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After any insoluble matter was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure while not
CUSTOM
Type
CUSTOM
Details
to evaporate to dryness
FILTRATION
Type
FILTRATION
Details
collected by the previous filtration
DISSOLUTION
Type
DISSOLUTION
Details
the thus-obtained mixture was dissolved in water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The extract was washed with water (500 mL×5) and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the tile compound (28 g, crude) as an yellow oil

Outcomes

Product
Details
Reaction Time
13 h
Name
ethyl 3-azido-4-hydroxycyclohexanecarboxylate
Type
Smiles
N(=[N+]=[N-])C1CC(CCC1O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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